3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Description

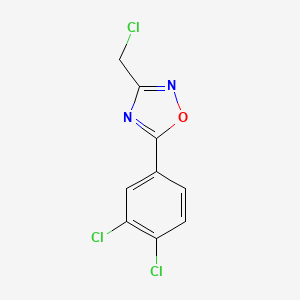

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a chloromethyl group and at position 5 with a 3,4-dichlorophenyl moiety. The 1,2,4-oxadiazole ring is known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups. The chloromethyl group introduces reactivity for further functionalization, while the 3,4-dichlorophenyl substituent contributes electron-withdrawing effects and lipophilicity, influencing both physicochemical properties and biological activity .

Properties

IUPAC Name |

3-(chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2O/c10-4-8-13-9(15-14-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYOCYRIQUMWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NO2)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344692 | |

| Record name | 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287917-57-1 | |

| Record name | 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The classical and most widely used method involves the cyclization of amidoximes with carboxylic acid derivatives (acyl chlorides, esters, anhydrides) to form the 1,2,4-oxadiazole ring. Variations include:

- Reaction of amidoximes with acyl chlorides, often catalyzed by pyridine or tetra-n-butylammonium fluoride (TBAF) to improve yields.

- Cyclization with activated carboxylic acid esters using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P.

- One-pot syntheses using superbase media (NaOH/DMSO) or Vilsmeier reagent for activation of carboxylic acids.

These methods can yield diverse 3,5-disubstituted 1,2,4-oxadiazoles but sometimes suffer from moderate yields, long reaction times, or purification challenges.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition of nitrile oxides to nitriles, forming the oxadiazole ring. While it offers access to various derivatives, it is limited by:

Tandem Reactions and Novel One-Pot Procedures

Recent advances include tandem reactions of nitroalkenes with arenes and nitriles in superacid media (e.g., trifluoromethanesulfonic acid) allowing rapid synthesis with high yields but requiring resistant substrates.

The target compound is a 3-(chloromethyl) and 5-(3,4-dichlorophenyl) substituted 1,2,4-oxadiazole, involving both halogenated alkyl and aromatic substituents. The preparation methods described in the literature and patents focus on strategic introduction of these groups.

Synthesis via Amidoxime and Halogenated Aromatic Acid Derivatives

A common approach is to start with the corresponding amidoxime and a halogenated aromatic carboxylic acid or its derivative:

- Step 1: Preparation of the amidoxime precursor, typically from the corresponding nitrile.

- Step 2: Reaction of the amidoxime with 3,4-dichlorobenzoyl chloride or 3,4-dichlorobenzoic acid derivatives under cyclization conditions.

- Step 3: Introduction of the chloromethyl group at the 3-position, either by using chloromethyl-substituted amidoximes or via post-cyclization chloromethylation.

This method is supported by the patent US3227725A, which discloses halogenated 3,5-disubstituted 1,2,4-oxadiazoles, including chloromethyl and dichlorophenyl substituents, synthesized by reacting halogenated amidoximes with halogenated acid derivatives or their activated forms.

One-Pot Synthesis Using gem-Dibromomethylarenes and Amidoximes

Vinaya et al. (2019) reported an efficient one-pot synthesis of 3,5-diarylsubstituted 1,2,4-oxadiazoles by reacting gem-dibromomethylarenes with amidoximes, yielding products with halogenated substituents in excellent yields (~90%). Although this method was demonstrated for diaryl derivatives, it can be adapted for chloromethyl substitution by using appropriate halogenated methyl precursors.

Tandem Reactions with Nitroalkenes and Arenes

Golushko et al. developed a tandem reaction approach involving nitroalkenes, arenes, and nitriles in triflic acid, enabling rapid synthesis of 1,2,4-oxadiazoles with diverse substitution patterns, including halogenated phenyl groups. This method offers high yields (~90%) and short reaction times but requires substrates stable to superacid conditions.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The amidoxime and acyl chloride method remains the most direct and commonly used route for preparing 3,5-disubstituted 1,2,4-oxadiazoles with halogenated substituents. The presence of the chloromethyl group can be introduced either via the amidoxime or by using halogenated acid derivatives.

Catalysts such as pyridine and TBAF improve the efficiency of cyclization reactions, increasing yields and reducing side products.

One-pot methods using superbase media (NaOH/DMSO) or Vilsmeier reagent activation provide milder conditions and simpler purification but may have limitations with functional groups sensitive to basic or electrophilic conditions.

The gem-dibromomethylarene approach offers a route to chloromethyl-substituted oxadiazoles with excellent yields but requires careful handling of dibromo precursors and may involve longer reaction times.

Tandem reaction methods using superacid catalysis are promising for rapid synthesis but are limited by substrate stability and availability.

The patent US3227725A extensively covers halogenated 3,5-disubstituted 1,2,4-oxadiazoles, including the target compound or close analogs, describing the preparation from halogenated amidoximes and acid derivatives, emphasizing the versatility of halohydrocarbyl and haloaryl substituents.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted oxadiazoles.

Oxidation: Formation of oxadiazole oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has been studied for its effectiveness against various bacterial strains. The presence of the chloromethyl and dichlorophenyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Properties

Studies have shown that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. The chlorinated phenyl groups are believed to play a crucial role in enhancing the cytotoxic effects against cancer cells. Recent investigations have demonstrated that this compound can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Agricultural Applications

Fungicidal Activity

The compound has been identified as a potential fungicide. Research indicates that oxadiazole derivatives can disrupt fungal cell wall synthesis and inhibit spore germination. This property makes it suitable for protecting crops from fungal diseases . A notable patent discusses the use of similar oxadiazole derivatives as effective fungicides in agricultural formulations .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its reactive chloromethyl group allows for further functionalization and incorporation into polymer matrices. Research is ongoing to explore its potential in creating materials with enhanced thermal stability and mechanical properties .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in the Oxadiazole Core

Positional Isomerism in Oxadiazole Derivatives

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole :

The compound 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS: 33575-81-4) shares the same substituents but differs in the oxadiazole ring structure. The 1,3,4-isomer exhibits distinct electronic properties due to altered nitrogen positioning, which may affect hydrogen bonding and metabolic stability .

Substitution Patterns on the Oxadiazole Ring

- Chloromethyl vs. Indole/Thienyl Groups: In 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (), the chloromethyl group is replaced by an indole moiety. This substitution enhances monoamine oxidase (MAO) inhibition, suggesting that electron-rich aromatic systems like indole improve enzyme interaction compared to the electrophilic chloromethyl group . Similarly, 3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole (CAS: 184970-24-9) substitutes the dichlorophenyl group with a thienyl ring.

Impact of Aryl Substituents

Chlorinated Phenyl Groups

3,4-Dichlorophenyl vs. Other Chlorophenyl Variants :

In a study (), analogs like 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole (3c) and 3,5-bis-(3,4-dichlorophenyl)-1,2,4-oxadiazole (3d) were synthesized. Increased chlorination (e.g., 3,4-dichlorophenyl) correlates with higher brine shrimp toxicity (LD₅₀: 3c = 0.8 μM vs. 3d = 0.5 μM) and enhanced antimicrobial activity against Staphylococcus aureus (MIC: 3c = 16 µg/mL). The electron-withdrawing chlorine atoms likely improve membrane permeability and target binding .Positional Chlorine Effects :

Compounds like 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (Exact Mass: 227.9623) and 3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole () demonstrate that chlorine placement (ortho, meta, para) modulates steric hindrance and dipole moments. For example, para-substitution may enhance symmetry and crystallinity, affecting solubility .

Non-Chlorinated Aryl Groups

- Heteroaromatic Substitutions :

In 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole (CAS: 175205-42-2), the dichlorophenyl group is replaced by a dimethylisoxazole ring. This introduces a basic nitrogen atom, which could improve water solubility but reduce lipophilicity compared to the dichlorophenyl analog .

Functional Group Modifications

Chloromethyl vs. Piperidine Derivatives

Mannich reaction-derived compounds like 5-(3,4-dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione () replace the chloromethyl group with piperidine-linked moieties. These derivatives exhibit antimicrobial and cytotoxic properties, with piperidine’s basicity facilitating ion-pair interactions in biological targets .

Sulfonamide and Triazole Hybrids

Compounds such as 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (CAS: 491873-61-1) introduce sulfonamide or triazole groups, enhancing hydrogen-bonding capacity and metabolic resistance compared to the chloromethyl-dichlorophenyl analog .

Biological Activity

The compound 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. In particular, compounds featuring the 1,2,4-oxadiazole scaffold have shown promising results against various cancer cell lines.

- Case Study : A series of oxadiazole derivatives were synthesized and tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. One derivative exhibited an IC50 value of 0.48 µM against MCF-7 cells, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | MCF-7 | 0.48 |

| Derivative 2 | HCT-116 | 0.78 |

| Derivative 3 | A549 | 0.11 |

The introduction of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance biological activity significantly.

Antibacterial Activity

The antibacterial properties of oxadiazoles have also been explored extensively. Recent research indicates that derivatives of 1,2,4-oxadiazole can act as effective antibacterial agents.

- Research Findings : A study focusing on the synthesis of oxadiazole derivatives showed enhanced antibacterial activity against Gram-positive bacteria. One compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus .

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 32 |

| Derivative B | Escherichia coli | 64 |

Antifungal Activity

The antifungal effects of oxadiazoles have been documented as well. The mechanism often involves disrupting fungal cell wall synthesis.

- Case Study : A derivative was tested against Candida albicans and exhibited an IC50 value of 20 µg/mL , showcasing its potential as an antifungal agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications in substituents can lead to significant changes in potency.

- Key Observations :

- The presence of halogen atoms (e.g., chlorine) on the aromatic ring enhances activity.

- Electron-withdrawing groups at the para position improve anticancer efficacy.

Q & A

Basic: What synthetic methodologies are established for preparing 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

- Step 1 : Reacting amidoxime derivatives with carboxylic acid esters or acyl chlorides under superbasic conditions (e.g., NaOH/DMSO). For example, amidoximes derived from 3,4-dichlorobenzonitrile can be condensed with chloromethyl-substituted esters .

- Step 2 : Purification via silica gel column chromatography to isolate the product. Yields range from 30% to 76%, depending on substituents and reaction optimization .

- Key reagents : Amidoximes, acyl chlorides, and polar aprotic solvents (e.g., acetonitrile, DMSO).

Basic: How is structural characterization performed for this compound?

Post-synthesis characterization employs:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., 3,4-dichlorophenyl protons appear as distinct doublets in the aromatic region) .

- IR : Peaks at ~1600–1650 cm⁻¹ indicate C=N stretching in the oxadiazole ring .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 290–360 for dichlorophenyl derivatives) and fragmentation patterns validate the structure .

- Elemental analysis : To confirm C, H, N, and Cl content .

Advanced: What structural features govern its biological activity in anticancer or antimicrobial studies?

- Substituent effects :

- Structure-Activity Relationship (SAR) :

Advanced: What in vivo models have been used to evaluate its therapeutic potential?

- MX-1 tumor xenograft models : Derivatives like 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole demonstrated tumor growth inhibition via TIP47 (IGF II receptor binding protein) targeting .

- Formalin-induced inflammation models : Related triazole-oxadiazole hybrids reduced nociceptive responses, suggesting potential analgesic applications .

Advanced: How does crystallographic analysis inform its molecular interactions?

- Crystal structure data :

- The oxadiazole ring is nearly coplanar with the dichlorophenyl ring (dihedral angle: ~1.7°), favoring π-π stacking in protein binding pockets .

- Short contacts (e.g., Cl···O interactions at 3.02 Å) stabilize crystal packing and may mimic halogen bonding in biological targets .

Basic: What analytical methods are used for quantification and purity assessment?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for purity >95% .

- Exact mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., m/z 271.955896 for C₉H₇Cl₃N₂O) .

Advanced: What assays evaluate its toxicity profile?

- Brine shrimp (Artemia salina) lethality : LC₅₀ values <100 µg/mL indicate moderate toxicity, guiding dose selection for in vivo studies .

- Flow cytometry : Cell cycle arrest (G₁ phase) and apoptosis induction in T47D breast cancer cells at IC₅₀ = 5–10 µM .

Advanced: How is its metabolic stability assessed in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.